molecular formula C9H12ClNO2 B1337975 3-Amino-2-phenylpropanoic acid hydrochloride CAS No. 90765-41-6

3-Amino-2-phenylpropanoic acid hydrochloride

Cat. No.: B1337975
CAS No.: 90765-41-6
M. Wt: 201.65 g/mol
InChI Key: XXQQHYDQYMUUMP-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

3-Amino-2-phenylpropanoic acid hydrochloride (CAS: 90765-41-6) is a β-amino acid derivative characterized by a phenyl group attached to the second carbon of a three-carbon backbone, with an amino group at the third position and a carboxylic acid group at the first carbon. Its molecular formula is $$ \text{C}9\text{H}{12}\text{ClNO}_2 $$, yielding a molecular weight of 201.65 g/mol. The IUPAC name for this compound is This compound , and it is classified as a non-proteinogenic amino acid due to its structural divergence from standard α-amino acids.

Key Structural Features:

  • Backbone : Propanoic acid with substitutions at C2 and C3.
  • Functional Groups : Carboxylic acid (-COOH), amine (-NH$$_2$$), and hydrochloride salt (-Cl).
  • Stereochemistry : The compound may exist in enantiomeric forms, though specific stereochemical data are not widely reported in public databases.
Property Value Source
Molecular Formula $$ \text{C}9\text{H}{12}\text{ClNO}_2 $$
Molecular Weight 201.65 g/mol
CAS Registry Number 90765-41-6
IUPAC Name This compound
Synonyms 2-Phenyl-β-alanine hydrochloride, 3-Amino-2-phenylpropionic acid HCl

Historical Context in Amino Acid Research

The synthesis and study of β-amino acids gained momentum in the late 20th century, driven by their potential to mimic natural peptides while resisting enzymatic degradation. This compound emerged as a subject of interest in the 2000s, particularly in the context of pseudopeptide synthesis and enzyme-resistant drug design . Early methods for β-phenylalanine derivatives relied on the Knoevenagel/Rodionow-Johnson reaction , which condenses benzaldehyde derivatives with malonic acid in the presence of ammonium acetate. However, these routes often suffered from low yields and byproduct formation.

A breakthrough came with the development of asymmetric biocatalysis techniques, such as ω-transaminase-mediated amination, which enabled enantioselective synthesis of β-amino acids like 3-amino-2-phenylpropanoic acid. These advances aligned with broader trends in medicinal chemistry to exploit β-amino acids’ stability and structural diversity for therapeutic applications.

Significance in Organic and Medicinal Chemistry

Organic Chemistry Applications:

  • Building Blocks : The compound serves as a precursor for β-peptides, which form stable helical structures resistant to proteolysis.
  • Heterocycle Synthesis : Used in the preparation of β-lactams and macrocyclic compounds via cyclization reactions.

Medicinal Chemistry Relevance:

  • Drug Design : β-Amino acids like 3-amino-2-phenylpropanoic acid are incorporated into pseudopeptides to enhance metabolic stability. For example, derivatives of this compound have been explored as eEF2K inhibitors for cancer therapy, showing IC$$_{50}$$ values in the micromolar range.
  • Antibiotic Development : Analogues of β-phenylalanine are integral to natural antibiotics such as pyloricidines , which target Helicobacter pylori.

The compound’s hydrochloride salt form improves solubility, facilitating its use in aqueous reaction conditions and biological assays. Recent studies highlight its role in synthesizing maraviroc analogues , CCR5 antagonists used in HIV treatment, though direct therapeutic applications remain under investigation.

Properties

IUPAC Name

3-amino-2-phenylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c10-6-8(9(11)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQQHYDQYMUUMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90765-41-6
Record name 3-amino-2-phenylpropanoic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Overview

A prominent and industrially relevant method is the one-pot synthesis of 3-amino-3-phenylpropionic acid esters, which can be adapted to produce the hydrochloride salt of 3-amino-2-phenylpropanoic acid. This method uses benzaldehyde, malonic acid, and ammonium acetate as starting materials in an alcoholic solvent, followed by chlorination and esterification steps in a single reaction vessel.

Reaction Conditions and Procedure

  • Reagents: Benzaldehyde, malonic acid, ammonium acetate, thionyl chloride
  • Solvent: Ethanol or methanol
  • Temperature: Initial heating to 50°C for condensation, followed by reflux after thionyl chloride addition
  • Process:
    • Mix malonic acid and ammonium acetate in ethanol, heat to 50°C.
    • Add benzaldehyde dropwise, then reflux to form the intermediate.
    • Cool the mixture, add thionyl chloride dropwise, and reflux for 16–17 hours to promote esterification and chlorination.
    • Remove alcohol by distillation, extract with dichloromethane, adjust pH to 6–7 with NaOH.
    • Separate organic layer, concentrate to obtain the product.

Yields and Purity

  • Yield: 58–78% depending on alcohol used (ethyl or methyl esters)
  • Purity: HPLC purity around 98%
  • Product: Colorless oil, which can be converted to hydrochloride salt by acid treatment

Advantages

  • One-pot process reduces operational complexity and waste.
  • Avoids isolation of intermediates, improving efficiency.
  • Complies with green chemistry principles by minimizing energy consumption and emissions.

Data Summary Table

Parameter Ethyl Ester Route Methyl Ester Route
Solvent Ethanol Methanol
Malonic Acid (g) 9.3 9.8
Ammonium Acetate (g) 18.2 10.9
Benzaldehyde (g) 10.0 10.0
Thionyl Chloride (g) 40 55
Reaction Temp. (°C) 50 (initial), reflux (later) 50 (initial), reflux (later)
Reaction Time (h) 16 17
Yield (%) 78 58
HPLC Purity (%) 98 98

Asymmetric Synthesis via N-Phthaloyl Derivative (Scientific Literature)

Overview

A method to obtain enantiomerically pure (S)-3-amino-2-phenylpropanoic acid involves the asymmetric transformation of its racemic N-phthaloyl derivative . This approach is valuable for producing optically active amino acids, which are important in pharmaceuticals.

Key Steps

  • Starting from phenylacetic benzyl ester, react with N-bromomethylphthalimide to protect the amine group.
  • Perform asymmetric transformation using prochiral ketenes to deracemize the racemic mixture.
  • Hydrolyze the N-phthaloyl and ester groups under acidic conditions (reflux with acetic acid and HCl).
  • Isolate the free (S)-3-amino-2-phenylpropanoic acid.
  • Convert to hydrochloride salt by treatment with propylene oxide and acid workup.

Advantages

  • Produces enantiomerically pure product.
  • Avoids racemic mixtures, improving biological activity and reducing side effects.
  • Uses well-established protecting group chemistry.

Reaction Scheme Summary

  • Phenylacetic benzyl ester → N-phthaloyl protected intermediate → asymmetric transformation → hydrolysis → free amino acid → hydrochloride salt.

General Synthetic Routes and Industrial Considerations

Common Synthetic Approaches

  • Amidoalkylation of lithium enolates derived from chiral auxiliaries, followed by deprotection steps.
  • Use of protecting groups such as N-benzyloxycarbonyl to control reactivity.
  • Selective oxidation and reduction reactions to modify functional groups as needed.

Industrial Production Notes

  • Industrial methods prioritize yield, purity, cost-effectiveness, and scalability .
  • Protecting group strategies are optimized to minimize steps and waste.
  • Reaction conditions are controlled to avoid hazardous reagents and high-pressure equipment.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
One-pot malonic acid route Simple, one-pot, high yield Efficient, green chemistry compliant Moderate reaction time (16-17 h)
Asymmetric N-phthaloyl method Produces enantiomerically pure acid High optical purity, pharmaceutical relevance More steps, requires protecting groups
Amidoalkylation with auxiliaries Chiral control, versatile Good stereoselectivity Complex synthesis, auxiliary removal needed

Summary and Recommendations

  • The one-pot process using benzaldehyde, malonic acid, ammonium acetate, and thionyl chloride is the most practical and scalable method for preparing 3-amino-2-phenylpropanoic acid derivatives, including the hydrochloride salt, with high purity and yield.
  • For applications requiring optically pure compounds, the asymmetric transformation of N-phthaloyl derivatives is preferred despite its complexity.
  • Industrial synthesis should focus on optimizing the one-pot method to reduce reaction time and improve yield further, while maintaining environmental and safety standards.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-phenylpropanoic acid hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation Reagents: Potassium permanganate, hydrogen peroxide.

    Reduction Reagents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation Products: Oximes, nitriles.

    Reduction Products: Alcohols.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

3-Amino-2-phenylpropanoic acid hydrochloride is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying enzyme-substrate interactions and protein synthesis.

    Medicine: Investigating potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-amino-2-phenylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing various biochemical processes. For example, it may interact with amino acid transporters and enzymes involved in protein synthesis, thereby affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

a) 3-Amino-3-phenylpropionic Acid Hydrochloride
  • CAS : 1072946-60-1
  • Molecular Formula: C₉H₁₂ClNO₂
  • Key Difference: The amino group is at the C3 position instead of C2, making it a structural isomer.
  • Applications : Used in peptide synthesis and as a precursor for β-lactam antibiotics .
b) Methyl (2S)-3-Amino-2-fluoropropanoate Hydrochloride
  • CAS: Not explicitly listed (see ).
  • Molecular Formula: C₄H₈ClFNO₂
  • Key Difference : Incorporates a fluorine atom at C2 and a methyl ester group, enhancing lipophilicity and metabolic stability.
  • Applications : Investigated for CNS-targeting prodrugs due to improved blood-brain barrier permeability .

Enantiomeric Forms

The enantiomers of 3-amino-2-phenylpropanoic acid hydrochloride exhibit distinct pharmacological profiles:

  • (R)-Enantiomer : Synthesized via asymmetric amidation and chiral auxiliary cleavage . Higher affinity for certain G-protein-coupled receptors in preclinical studies.
  • (S)-Enantiomer : CAS 1392219-09-8 ; industrial-grade purity (99%) is available for large-scale applications .

Comparison with Other Hydrochloride Salts of Amino Acid Derivatives

Compound Name CAS Number Molecular Formula Key Structural Features Applications
Jatrorrhizine Hydrochloride 6681-15-8 C₂₀H₂₀ClNO₄ Isoquinoline alkaloid with berberine core Antidiabetic and antimicrobial agent
Memantine Hydrochloride 41100-52-1 C₁₂H₂₂ClN Adamantane backbone NMDA receptor antagonist for Alzheimer’s
Dosulepin Hydrochloride 113-53-1 C₁₉H₂₂ClNS Tricyclic dibenzothiepine structure Antidepressant

Physicochemical and Stability Comparisons

  • Solubility: this compound is polar due to its free carboxylic acid group, whereas ester derivatives (e.g., methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride) show enhanced organic solvent solubility .
  • Stability : The compound’s acid stability is comparable to nicardipine hydrochloride (), but its sensitivity to temperature necessitates sub-zero storage . Fluorinated analogs exhibit superior thermal stability .

Biological Activity

3-Amino-2-phenylpropanoic acid hydrochloride, also known as D-Phenylalanine, is an aromatic amino acid derivative with significant biological activity. This compound plays a crucial role in various biochemical processes, particularly in neurotransmitter synthesis and protein metabolism. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by relevant research findings and data.

Biochemical Pathways
this compound is involved in several critical biochemical pathways:

  • Neurotransmitter Synthesis : It acts as a precursor for neurotransmitters such as dopamine and norepinephrine, influencing neuronal function and behavior.
  • Protein Synthesis : The compound is integral to ribosomal translation, where it is incorporated into polypeptides according to genetic coding sequences.
  • Enzyme Interactions : It interacts with various enzymes, including aminoacyl-tRNA synthetases, which are essential for attaching amino acids to their corresponding tRNA molecules during protein synthesis.

Cellular Effects
The compound modulates cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation. It can also influence gene expression by acting on transcription factors and other regulatory proteins.

Pharmacokinetics

This compound is expected to follow typical amino acid pharmacokinetics:

  • Absorption : It is absorbed in the gut.
  • Distribution : Distributed throughout the body.
  • Metabolism : Metabolized primarily in the liver.
  • Excretion : Excreted via urine.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary with dosage:

  • Low Doses : Enhance cognitive function and mood by increasing neurotransmitter levels.
  • High Doses : Can lead to neurotoxicity and oxidative stress, resulting in cellular damage.

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

  • Cognitive Enhancement : A study demonstrated that low doses improved cognitive functions in animal models by elevating dopamine levels, suggesting potential applications in treating cognitive disorders.
  • Antimicrobial Activity : In research involving conjugated peptides containing this amino acid, significant antimicrobial activity was observed against various bacterial strains (e.g., E. coli, S. aureus), indicating its potential use in developing antimicrobial agents .
  • Neuroprotective Properties : Research has indicated that derivatives of this compound exhibit neuroprotective effects due to their ability to modulate neurotransmitter systems, suggesting therapeutic potential for neurodegenerative diseases like Parkinson's and Alzheimer's .

Data Table: Biological Activities of this compound

Activity TypeDescriptionReference
Neurotransmitter PrecursorIncreases levels of dopamine and norepinephrine
Protein SynthesisIntegral to ribosomal translation
AntimicrobialEffective against E. coli and S. aureus
Cognitive EnhancementImproves cognitive function at low doses
NeuroprotectionModulates neurotransmitter systems

Q & A

Q. What strategies ensure reproducibility in pharmacokinetic studies?

  • Recommendations :
  • Dosing Vehicle : Use 5% DMSO in saline for IV administration to avoid precipitation.
  • Sampling Intervals : Collect plasma at 0, 5, 15, 30, 60, 120, and 240 min post-dose .
  • Metabolite Profiling : LC-MS/MS identifies primary metabolites (e.g., hydroxylated derivatives) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-phenylpropanoic acid hydrochloride
Reactant of Route 2
3-Amino-2-phenylpropanoic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.